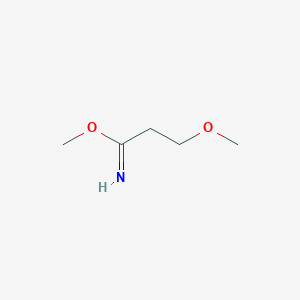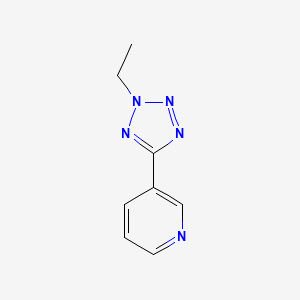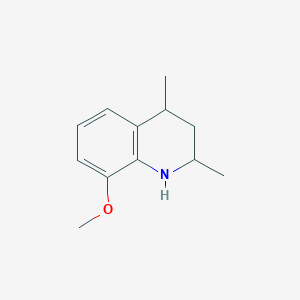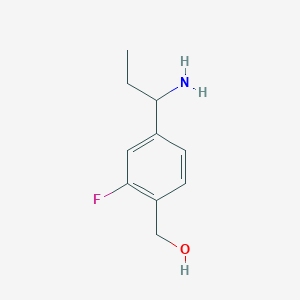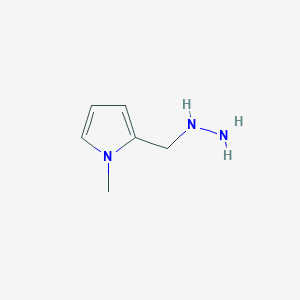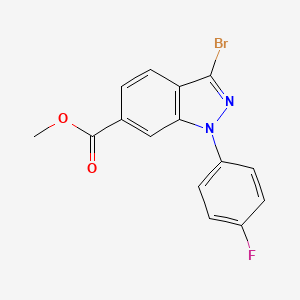
Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a fluorophenyl group, and a carboxylate ester, making it a unique and versatile molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products Formed
The major products formed from these reactions include substituted indazole derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems .
科学研究应用
Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indazole derivatives
作用机制
The mechanism of action of Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 3-bromo-1-phenyl-1H-indazole-6-carboxylate
- Methyl 3-chloro-1-(4-fluorophenyl)-1H-indazole-6-carboxylate
- Methyl 3-bromo-1-(4-methylphenyl)-1H-indazole-6-carboxylate
Uniqueness
Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other similar compounds, making it a valuable molecule for various research applications .
属性
分子式 |
C15H10BrFN2O2 |
|---|---|
分子量 |
349.15 g/mol |
IUPAC 名称 |
methyl 3-bromo-1-(4-fluorophenyl)indazole-6-carboxylate |
InChI |
InChI=1S/C15H10BrFN2O2/c1-21-15(20)9-2-7-12-13(8-9)19(18-14(12)16)11-5-3-10(17)4-6-11/h2-8H,1H3 |
InChI 键 |
FGILASZPDAXMCS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NN2C3=CC=C(C=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



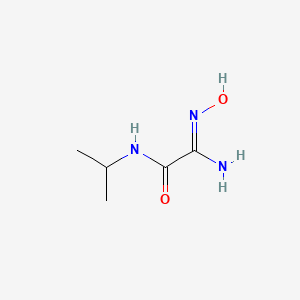
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
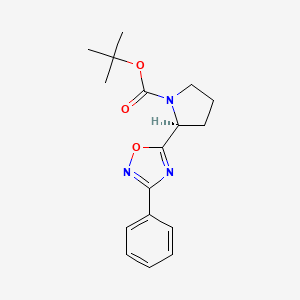
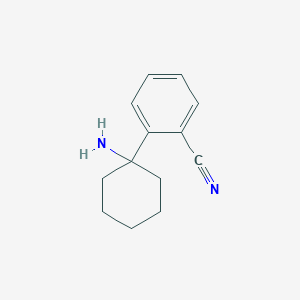
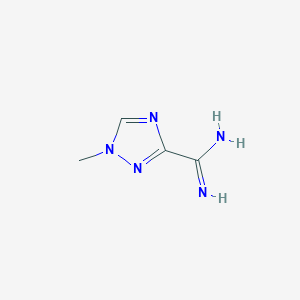

![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
